molecular formula C24H20N2O6 B14949944 4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate

4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate

Cat. No.: B14949944
M. Wt: 432.4 g/mol
InChI Key: RGINCNOVWCBTLG-MFKUBSTISA-N
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Description

4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a hydrazone linkage, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE typically involves multiple steps. One common approach is the condensation reaction between 4-methoxybenzoyl hydrazine and an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 2-(acetyloxy)benzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s hydrazone linkage is known for its potential biological activity, making it a candidate for studies on enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its hydrazone linkage, in particular, is a key feature that contributes to its potential as a versatile reagent and therapeutic agent .

Properties

Molecular Formula

C24H20N2O6

Molecular Weight

432.4 g/mol

IUPAC Name

[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-acetyloxybenzoate

InChI

InChI=1S/C24H20N2O6/c1-16(27)31-22-6-4-3-5-21(22)24(29)32-20-11-7-17(8-12-20)15-25-26-23(28)18-9-13-19(30-2)14-10-18/h3-15H,1-2H3,(H,26,28)/b25-15+

InChI Key

RGINCNOVWCBTLG-MFKUBSTISA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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